Cas no 1499628-38-4 (6-Bromo-indolizine)

6-Bromo-indolizine 化学的及び物理的性質
名前と識別子
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- 6-Bromoindolizine
- 6-Bromo-indolizine
- 7-Bromo-indolizine
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- MDL: MFCD31699188
- インチ: 1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
- InChIKey: SCLFBNCOSFBMKG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=CC=CN2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 4.4
6-Bromo-indolizine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A451968-250mg |
6-Bromoindolizine |
1499628-38-4 | 95% | 250mg |
$337.0 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126711-1g |
7-Bromo-indolizine |
1499628-38-4 | 95% | 1g |
$2105 | 2024-07-28 | |
Chemenu | CM230213-250mg |
6-Bromoindolizine |
1499628-38-4 | 95% | 250mg |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1126711-5g |
7-Bromo-indolizine |
1499628-38-4 | 95% | 5g |
$7705 | 2024-07-28 | |
TRC | B688655-10mg |
6-Bromo-indolizine |
1499628-38-4 | 10mg |
$ 471.00 | 2023-04-18 | ||
Ambeed | A451968-1g |
6-Bromoindolizine |
1499628-38-4 | 95% | 1g |
$882.0 | 2025-02-24 | |
Ambeed | A451968-100mg |
6-Bromoindolizine |
1499628-38-4 | 95% | 100mg |
$205.0 | 2025-02-24 | |
TRC | B688655-50mg |
6-Bromo-indolizine |
1499628-38-4 | 50mg |
$ 1800.00 | 2023-09-08 | ||
1PlusChem | 1P01E2PR-250mg |
6-Bromo-indolizine |
1499628-38-4 | 95% | 250mg |
$275.00 | 2024-06-20 | |
Aaron | AR01E2Y3-250mg |
6-Bromo-indolizine |
1499628-38-4 | 95% | 250mg |
$251.00 | 2025-02-12 |
6-Bromo-indolizine 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
6-Bromo-indolizineに関する追加情報
Introduction to 6-Bromo-indolizine (CAS No. 1499628-38-4)
6-Bromo-indolizine, identified by the Chemical Abstracts Service Number (CAS No.) 1499628-38-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indolizine class, a structural motif characterized by a bicyclic system consisting of a benzene ring fused to a piperidine ring. The introduction of a bromine substituent at the 6-position of the indolizine core imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural framework of 6-Bromo-indolizine combines the aromaticity of the benzene ring with the nitrogen-rich environment of the piperidine moiety, creating a versatile platform for chemical modification and functionalization. This dual functionality has positioned 6-Bromo-indolizine as a key intermediate in synthetic organic chemistry, particularly in the construction of more complex pharmacophores. The bromine atom, being an electron-withdrawing group, influences the reactivity of the molecule, enabling diverse transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings.
In recent years, there has been a surge in interest regarding indolizine derivatives due to their demonstrated biological activity across multiple therapeutic areas. 6-Bromo-indolizine has been explored as a precursor in the synthesis of potential drug candidates, including those targeting neurological disorders, cancer, and infectious diseases. The indolizine scaffold is known for its presence in several natural products and bioactive compounds, which underscores its relevance in medicinal chemistry.
One of the most compelling aspects of 6-Bromo-indolizine is its utility in constructing molecules with enhanced binding affinity and selectivity. The brominated indolizine core allows for precise tuning of physicochemical properties, such as lipophilicity and solubility, which are critical factors in drug design. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in signal transduction pathways and to create novel ligands for receptor binding studies.
The pharmaceutical industry has shown particular interest in 6-Bromo-indolizine due to its potential applications in oncology. Several preclinical studies have highlighted its role as a building block for indolizine-based kinase inhibitors, which exhibit promising activity against various cancer cell lines. The bromine substituent facilitates further derivatization, enabling the creation of molecules with improved pharmacokinetic profiles and reduced toxicity.
Advances in computational chemistry have further enhanced the utility of 6-Bromo-indolizine by allowing for rapid virtual screening and molecular docking studies. These methodologies have accelerated the discovery process by predicting interactions between 6-Bromo-indolizine derivatives and biological targets with high accuracy. This integration of computational tools with traditional synthetic approaches has streamlined the development pipeline for new therapeutic agents.
The synthesis of 6-Bromo-indolizine itself presents an interesting challenge due to its complex structural features. While multiple synthetic routes have been reported, recent methodologies have focused on improving yield and scalability while minimizing environmental impact. Transition-metal-catalyzed reactions have emerged as particularly effective strategies for constructing the indolizine core, offering efficient pathways to this valuable intermediate.
Industrial applications of 6-Bromo-indolizine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural versatility allows for modifications that yield compounds with unique properties suitable for crop protection agents and material science applications. The growing demand for sustainable chemical processes has also spurred innovation in green chemistry approaches tailored to 6-Bromo-indolizine synthesis.
Future research directions for 6-Bromo-indolizine are likely to focus on expanding its applications in drug discovery and exploring novel synthetic methodologies. The integration of machine learning techniques into molecular design could further accelerate the development of new derivatives with optimized biological activity. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of this versatile compound.
In conclusion,6-Bromo-indolizine (CAS No. 1499628-38-4) represents a cornerstone in modern medicinal chemistry due to its structural features and synthetic utility. Its role as a precursor for bioactive molecules continues to drive innovation across multiple industries. As research progresses,6-Bromo-indolizine will undoubtedly remain at the forefront of efforts to develop next-generation therapeutics that address unmet medical needs.
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